molecular formula C22H19NO3S3 B11443265 4-[(4-Methylphenyl)sulfonyl]-5-(phenylethylthio)-2-(2-thienyl)-1,3-oxazole

4-[(4-Methylphenyl)sulfonyl]-5-(phenylethylthio)-2-(2-thienyl)-1,3-oxazole

Cat. No.: B11443265
M. Wt: 441.6 g/mol
InChI Key: KVSFYHPIHNXQJP-UHFFFAOYSA-N
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Description

4-[(4-Methylphenyl)sulfonyl]-5-(phenylethylthio)-2-(2-thienyl)-1,3-oxazole is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

The synthesis of 4-[(4-Methylphenyl)sulfonyl]-5-(phenylethylthio)-2-(2-thienyl)-1,3-oxazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfonyl group: This step often involves the reaction of the oxazole intermediate with sulfonyl chloride derivatives in the presence of a base.

    Attachment of the phenylethylthio group: This can be done through nucleophilic substitution reactions, where a thiol group reacts with an appropriate electrophile.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

4-[(4-Methylphenyl)sulfonyl]-5-(phenylethylthio)-2-(2-thienyl)-1,3-oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution. Major products formed from these reactions include sulfoxides, sulfones, and substituted aromatic compounds.

Scientific Research Applications

4-[(4-Methylphenyl)sulfonyl]-5-(phenylethylthio)-2-(2-thienyl)-1,3-oxazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: Its unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.

    Biological Studies: The compound’s interactions with enzymes and receptors are of interest in biochemical research, providing insights into its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-[(4-Methylphenyl)sulfonyl]-5-(phenylethylthio)-2-(2-thienyl)-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and thienyl groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. These interactions can lead to changes in biological pathways, contributing to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds to 4-[(4-Methylphenyl)sulfonyl]-5-(phenylethylthio)-2-(2-thienyl)-1,3-oxazole include:

    4-[(4-Methylphenyl)sulfonyl]-5-(propylsulfanyl)-2-(2-thienyl)-1,3-oxazole: This compound has a similar structure but with a propylsulfanyl group instead of a phenylethylthio group.

    5-[(4-Methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole: This compound features a sulfinyl group and a tetrazole ring, offering different chemical properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H19NO3S3

Molecular Weight

441.6 g/mol

IUPAC Name

4-(4-methylphenyl)sulfonyl-5-(1-phenylethylsulfanyl)-2-thiophen-2-yl-1,3-oxazole

InChI

InChI=1S/C22H19NO3S3/c1-15-10-12-18(13-11-15)29(24,25)21-22(26-20(23-21)19-9-6-14-27-19)28-16(2)17-7-4-3-5-8-17/h3-14,16H,1-2H3

InChI Key

KVSFYHPIHNXQJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CS3)SC(C)C4=CC=CC=C4

Origin of Product

United States

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